molecular formula C13H8Br2N2O2S B14438781 2,4-Dibromo-9-methyl-1-nitro-10H-phenothiazine CAS No. 76462-16-3

2,4-Dibromo-9-methyl-1-nitro-10H-phenothiazine

Cat. No.: B14438781
CAS No.: 76462-16-3
M. Wt: 416.09 g/mol
InChI Key: SOHFIABKBKFVGI-UHFFFAOYSA-N
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Description

2,4-Dibromo-9-methyl-1-nitro-10H-phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of bromine, methyl, and nitro groups attached to the phenothiazine core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-9-methyl-1-nitro-10H-phenothiazine typically involves the bromination of 9-methyl-1-nitro-10H-phenothiazine. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-9-methyl-1-nitro-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide in the presence of a suitable solvent are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2,4-Dibromo-9-methyl-1-amino-10H-phenothiazine, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,4-Dibromo-9-methyl-1-nitro-10H-phenothiazine has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other phenothiazine derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Phenothiazine derivatives are explored for their therapeutic potential in treating various diseases, including psychiatric disorders and infections.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-9-methyl-1-nitro-10H-phenothiazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms and the phenothiazine core contribute to the compound’s ability to intercalate with DNA and disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-9-methyl-10H-phenothiazine: Lacks the nitro group, which affects its reactivity and biological activity.

    2,4-Dichloro-9-methyl-1-nitro-10H-phenothiazine: Chlorine atoms instead of bromine, leading to different chemical properties.

    9-Methyl-1-nitro-10H-phenothiazine: Lacks the bromine atoms, resulting in different reactivity and applications.

Uniqueness

2,4-Dibromo-9-methyl-1-nitro-10H-phenothiazine is unique due to the presence of both bromine and nitro groups, which impart distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

76462-16-3

Molecular Formula

C13H8Br2N2O2S

Molecular Weight

416.09 g/mol

IUPAC Name

2,4-dibromo-9-methyl-1-nitro-10H-phenothiazine

InChI

InChI=1S/C13H8Br2N2O2S/c1-6-3-2-4-9-10(6)16-11-12(17(18)19)7(14)5-8(15)13(11)20-9/h2-5,16H,1H3

InChI Key

SOHFIABKBKFVGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC3=C(C=C(C(=C3N2)[N+](=O)[O-])Br)Br

Origin of Product

United States

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